molecular formula C8H8ClNO3 B13116485 Ethyl 2-chloro-6-hydroxynicotinate

Ethyl 2-chloro-6-hydroxynicotinate

Cat. No.: B13116485
M. Wt: 201.61 g/mol
InChI Key: YNRSDXYCABYNSV-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-hydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is a derivative of nicotinic acid, featuring a chloro and hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-6-hydroxynicotinate typically involves the chlorination of ethyl nicotinate followed by hydroxylation. One common method includes the reaction of ethyl nicotinate with thionyl chloride to introduce the chloro group, followed by a hydroxylation step using a suitable hydroxylating agent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-6-hydroxynicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-chloro-6-hydroxynicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-hydroxynicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 5-chloro-6-hydroxynicotinate
  • Ethyl 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate

Comparison: Ethyl 2-chloro-6-hydroxynicotinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-6(11)10-7(5)9/h3-4H,2H2,1H3,(H,10,11)

InChI Key

YNRSDXYCABYNSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)Cl

Origin of Product

United States

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